
(2R)-2-O-phosphonato-3-sulfonatolactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-O-phosphonato-3-sulfonatolactate(4-) is a quadruply-charged carboxyalkyl phosphate oxoanion resulting from global deprotonation of (2R)-O-phospho-3-sulfolactic acid. It derives from a (R)-lactate. It is a conjugate base of a (2R)-O-phospho-3-sulfolactic acid.
Aplicaciones Científicas De Investigación
Synthesis and Material Development :
- Zirconium Phosphonates : A study presented a method for preparing zirconium sulfophenylphosphonate, a compound with potential use in composite proton exchange membranes for fuel cells due to its good thermal stability and considerable protonic conductivity (Zima et al., 2010).
- Coenzyme M Biosynthesis : Research identified (2R)-phospho-3-sulfolactate synthase (ComA) in Methanococcus jannaschii, an enzyme crucial for coenzyme M biosynthesis. This enzyme catalyzes the addition of sulfite to phosphoenolpyruvate, suggesting potential applications in understanding microbial metabolism and biotechnological processes (Graham et al., 2002).
Structural and Coordination Chemistry :
- Metal-Organic Frameworks (MOFs) : Studies have explored the structural properties and applications of sulfonate and phosphonate MOFs. These frameworks demonstrate differences and similarities in their structural and functional properties, with potential applications in porous materials and dynamic structures (Shimizu, Vaidhyanathan, & Taylor, 2009).
Phosphonate and Sulfonate Interactions in Complex Systems :
- Conductivity and Interactions in Layered Solids : Research on zirconium and titanium phosphate sulfophenylphosphonates showed rapid increases in proton conductivities with relative humidity, highlighting their potential use in humidity sensors and other conductivity-related applications (Stein, Clearfield, & Subramanian, 1996).
Propiedades
Fórmula molecular |
C3H3O9PS-4 |
|---|---|
Peso molecular |
246.09 g/mol |
Nombre IUPAC |
(2R)-2-phosphonatooxy-3-sulfonatopropanoate |
InChI |
InChI=1S/C3H7O9PS/c4-3(5)2(1-14(9,10)11)12-13(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H,9,10,11)/p-4/t2-/m0/s1 |
Clave InChI |
CABHHUMGNFUZCZ-REOHCLBHSA-J |
SMILES isomérico |
C([C@@H](C(=O)[O-])OP(=O)([O-])[O-])S(=O)(=O)[O-] |
SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])S(=O)(=O)[O-] |
SMILES canónico |
C(C(C(=O)[O-])OP(=O)([O-])[O-])S(=O)(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




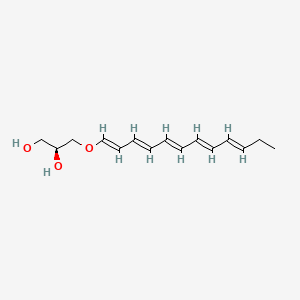
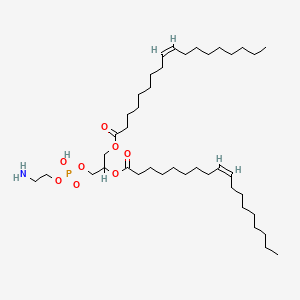
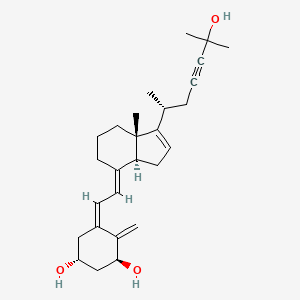

![7-[(1R,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]-6-oxoheptanoic acid](/img/structure/B1231257.png)

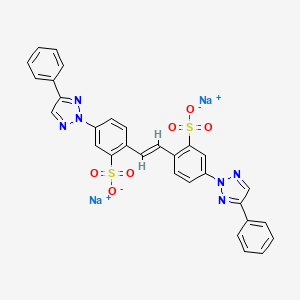
![(4R,4aS,6aR,6aS,6bR,9S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1231262.png)
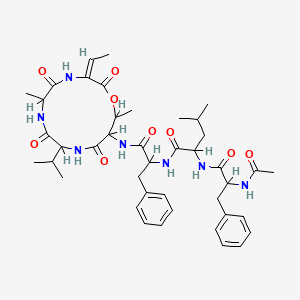
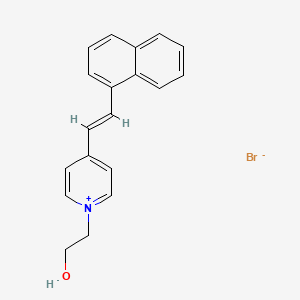


![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1231270.png)